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Abstract

The rise of carbapenem-resistant Gram-negative bacteria presents a critical global health
threat, rendering our last-resort antibiotics ineffective. A primary driver of this resistance is the
production of metallo-pB-lactamases (MBLSs), enzymes that hydrolyze and inactivate
carbapenem antibiotics. ZN148 has emerged as a promising investigational MBL inhibitor
designed to restore the efficacy of carbapenems. This technical guide provides an in-depth
overview of ZN148, including its mechanism of action, comprehensive quantitative data from
preclinical studies, detailed experimental protocols for its evaluation, and visualizations of its
functional pathways.

Introduction to ZN148

ZN148 is a modular, synthetic metallo-f-lactamase inhibitor developed to combat carbapenem
resistance in Gram-negative pathogens.[1] It is a zinc-chelating agent that functions by
targeting the zinc ions essential for the catalytic activity of MBLs.[1][2] Structurally, ZN148 is
composed of a tris-picolylamine (TPA) zinc-chelating moiety covalently linked to a hydrophilic
meglumine glucosyl side chain.[2][3] This design aims to reduce the lipophilicity and toxicity
associated with the chelator while maintaining potent MBL inhibition.[3] Preclinical studies have
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demonstrated that ZN148 can restore the bactericidal activity of meropenem against a broad
range of MBL-producing clinical isolates.[1][3]

Mechanism of Action

The primary mechanism by which Gram-negative bacteria develop resistance to carbapenems
is through the production of carbapenemases, which are beta-lactamase enzymes capable of
hydrolyzing these antibiotics.[4][5] These are broadly categorized into serine-f-lactamases
(SBLs) and metallo-B-lactamases (MBLSs).[4] While inhibitors for SBLs are clinically available,
there are currently no approved inhibitors for MBLs, making infections with MBL-producing
organisms particularly challenging to treat.[3][4]

MBLs, such as New Delhi Metallo--lactamase (NDM-1), Verona integron-encoded MBL (VIM),
and imipenemase (IMP), utilize one or two zinc ions in their active site to facilitate the
hydrolysis of the B-lactam ring in carbapenems.[6] ZN148 functions as a potent MBL inhibitor
through the following proposed mechanism:

e Zinc Chelation: ZN148's TPA scaffold acts as a strong chelator, effectively sequestering the
essential zinc ions from the active site of the MBL enzyme.[1][2]

e Enzyme Inactivation: The removal of these zinc cofactors renders the MBL enzyme
catalytically inactive, preventing the hydrolysis of carbapenem antibiotics.[1]

« Irreversible Inhibition: Evidence suggests that ZN148's inhibition is largely irreversible. The
addition of exogenous zinc following exposure to ZN148 only partially restores MBL activity
(approximately 30%), indicating a more complex inhibitory mechanism beyond simple zinc
removal.[1][3]

« Potential Oxidation: Mass spectrometry and molecular modeling studies suggest a potential
oxidation of the active site cysteine residue (Cys221) in some MBLs after ZN148 treatment,
which could contribute to the irreversible inhibition.[1][3]

By inhibiting MBLs, ZN148 restores the susceptibility of carbapenem-resistant bacteria to
antibiotics like meropenem, allowing them to effectively kill the pathogens.[1]

Quantitative Data
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The following tables summarize the key quantitative data from preclinical evaluations of ZN148.

Table 1: In Vitro Efficacy of ZN148 in Combination with Meropenem

Meropenem +

Bacterial Meropenem
. MBL Type ZN148 (50 pM) Reference
Species MIC (mgI/L)
MIC (mgIL)
Klebsiella
_ NDM-1 32-64 0.125 [3]
pneumoniae
Pseudomonas
. VIM-2 32-64 1 [3]
aeruginosa
MBL-producing
Enterobacterales  NDM, VIM, IMP MICo0 =64 MICo0 0.5 [3]
(n=234)
Table 2: Enzyme Inhibition and Cytotoxicity of ZN148
Parameter Value Cell Line/[Enzyme Reference
Human
ICs0 (TPA) 9.8 uM Hepatocarcinoma [3]

(HepG2)

ZN148 Inhibition of
Glyoxylase Il

No inhibition up to 500
UM

Human Glyoxylase Il

[1]3]

Acute In Vivo Toxicity

No acute toxicity with
cumulative dosages
up to 128 mg/kg

Murine Model

[1]3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy

and safety of ZN148.
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Minimum Inhibitory Concentration (MIC) Determination

The MIC of carbapenems with and without ZN148 is determined using the broth microdilution
method according to CLSI guidelines.

Materials:

e 96-well microtiter plates

o Cation-adjusted Mueller-Hinton Broth (CAMHB)

o Bacterial cultures in logarithmic growth phase

o Carbapenem antibiotic stock solutions (e.g., meropenem)
e ZN148 stock solution

 Sterile diluents (e.g., saline or PBS)

Protocol:

o Prepare serial two-fold dilutions of the carbapenem antibiotic in CAMHB in the wells of a 96-
well plate.

o To a parallel set of wells, add the same serial dilutions of the carbapenem and a fixed, sub-
inhibitory concentration of ZN148 (e.g., 50 uM).

o Prepare a bacterial inoculum suspension and dilute it in CAMHB to achieve a final
concentration of approximately 5 x 10> CFU/mL in each well.

o Add the bacterial inoculum to all wells containing the antibiotic dilutions (with and without
ZN148).

e Include a growth control well (bacteria in CAMHB only) and a sterility control well (CAMHB
only).

 Incubate the plates at 37°C for 18-24 hours.
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e The MIC is determined as the lowest concentration of the antibiotic that completely inhibits
visible bacterial growth.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic effect of ZN148 in combination with a
carbapenem over time.

Materials:

Bacterial culture in logarithmic growth phase
« CAMHB

o Carbapenem antibiotic (e.g., meropenem)

e ZN148

 Sterile culture tubes

e Shaking incubator

o Tryptic Soy Agar (TSA) plates

« Sterile saline for dilutions

Protocol:

e Prepare tubes with CAMHB containing the following:

[¢]

No drug (growth control)

[¢]

Carbapenem alone (at a concentration near the MIC)

ZN148 alone

[e]

o

Carbapenem in combination with ZN148 (at various concentrations)
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 Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10°
CFU/mL.

 Incubate the tubes at 37°C with shaking.

o At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
o Perform serial dilutions of the aliquots in sterile saline.

o Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

e Count the colonies on the plates to determine the CFU/mL at each time point.

o A bactericidal effect is typically defined as a =3-log1o reduction in CFU/mL from the initial
inoculum.[7]

In Vivo Efficacy: Murine Neutropenic Peritonitis Model

This animal model evaluates the in vivo efficacy of ZN148 in combination with a carbapenem in
a systemic infection model.

Materials:

Female BALB/c or Swiss ICR-strain mice

e Cyclophosphamide for inducing neutropenia

e MBL-producing bacterial strain (e.g., K. pneumoniae NDM-1)

o Carbapenem antibiotic (e.g., meropenem)

e ZN148

 Sterile saline for injections and dilutions

e Hog gastric mucin (optional, to enhance infection)

Protocol:
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 Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and
-1 before infection.

» On the day of the experiment, infect the mice intraperitoneally with a lethal dose of the MBL-
producing bacteria (e.g., 10 CFU). The bacterial inoculum may be suspended in saline or a
solution containing hog gastric mucin to enhance virulence.

» At a specified time post-infection (e.g., 1-2 hours), administer treatment via subcutaneous or
intraperitoneal injection. Treatment groups typically include:

o Vehicle control (e.g., saline)
o Carbapenem alone
o ZN148 alone

o Carbapenem in combination with ZN148

At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

Collect peritoneal fluid and blood samples.

Perform serial dilutions and plate on appropriate agar to determine the bacterial load
(CFU/mL) in each compartment.

Statistical analysis is used to compare the bacterial loads between treatment groups.

Cytotoxicity Assay (HepG2 Cells)

This assay assesses the potential toxicity of ZN148 against a human liver cell line.
Materials:

e HepG2 human hepatocarcinoma cells

e Cell culture medium (e.g., EMEM with 10% FBS)

o 96-well cell culture plates

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15605679?utm_src=pdf-body
https://www.benchchem.com/product/b15605679?utm_src=pdf-body
https://www.benchchem.com/product/b15605679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e ZN148 stock solution

o Cell viability reagent (e.g., MTT, CellTiter-Glo)

o Plate reader (spectrophotometer or luminometer)
Protocol:

e Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10* cells per well and
allow them to adhere overnight.

e Prepare serial dilutions of ZN148 in cell culture medium.

e Remove the old medium from the cells and add the medium containing the different
concentrations of ZN148.

¢ Include untreated cells as a negative control and a known cytotoxic agent as a positive
control.

¢ Incubate the plate at 37°C in a 5% COz2 incubator for a specified period (e.g., 72 hours).
o Add the cell viability reagent to each well according to the manufacturer's instructions.
o Measure the absorbance or luminescence using a plate reader.

o Calculate the cell viability as a percentage of the untreated control and determine the 1Cso
value (the concentration of ZN148 that reduces cell viability by 50%).

Visualizations

The following diagrams illustrate key concepts related to ZN148.
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Caption: Mechanism of action of ZN148 in reversing carbapenem resistance.
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Caption: Experimental workflow for the murine neutropenic peritonitis model.

Conclusion

ZN148 represents a significant advancement in the fight against antimicrobial resistance. Its
novel mechanism of action, targeting the essential zinc ions of MBLSs, offers a promising
strategy to restore the clinical utility of carbapenems against multidrug-resistant Gram-negative
pathogens. The preclinical data to date demonstrate potent in vitro and in vivo efficacy with a
favorable safety profile. Further clinical development of ZN148 is warranted to address the
urgent unmet medical need for new treatments for infections caused by MBL-producing
bacteria.
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resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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